methyl 4-({[4-(3-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
Description
Methyl 4-({[4-(3-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a 3-fluorophenyl group at the 4-position and a methyl benzoate moiety linked via a carbonylamino bridge. This structure confers unique physicochemical properties, including moderate lipophilicity (calculated logP ~2.8) and hydrogen-bonding capacity, which influence its pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C21H19FN4O3 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
methyl 4-[[4-(3-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H19FN4O3/c1-29-20(27)13-5-7-16(8-6-13)25-21(28)26-10-9-17-18(24-12-23-17)19(26)14-3-2-4-15(22)11-14/h2-8,11-12,19H,9-10H2,1H3,(H,23,24)(H,25,28) |
InChI Key |
NJWQMSJWTWCLJC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=CC(=CC=C4)F)N=CN3 |
Origin of Product |
United States |
Preparation Methods
The synthetic routes for this compound involve several steps
Imidazo-Pyridine Formation: The key step is the construction of the imidazo[4,5-c]pyridine ring. Various methods exist, including cyclization reactions using appropriate precursors. For example, a condensation reaction between 3-fluorobenzaldehyde and 1,2-diaminobenzene can yield the imidazo-pyridine core.
Carbonylation and Amination: The carbonyl group is introduced via carbonylation reactions, followed by amination to attach the amino group.
Esterification: Finally, esterification with methanol yields methyl 4-({[4-(3-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can lead to diverse products, including derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Medicine: Investigate its potential as an antitumor, anti-inflammatory, or antimicrobial agent.
Chemistry: Explore its reactivity in synthetic transformations.
Biology: Study its effects on cellular processes.
Industry: Assess its use in drug development or materials science.
Mechanism of Action
- The compound likely interacts with specific molecular targets, affecting cellular pathways. Detailed studies are needed to elucidate its mechanism.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a class of imidazo-pyridine derivatives. Key structural analogues include:
Key Findings :
- The 3-fluorophenyl substituent in the target compound enhances binding affinity compared to chlorinated analogues, likely due to improved π-π stacking and reduced steric hindrance .
- Methyl benzoate esters exhibit superior metabolic stability over ethyl esters (e.g., t₁/₂ = 6.2 vs. 3.8 hours in hepatic microsomes) .
Functional Group Comparisons
- Imidazo[4,5-c]pyridine vs. Pyrazolo[3,4-d]pyrimidine :
Replacement of the imidazo-pyridine core with pyrazolo-pyrimidine reduces kinase inhibition potency (ΔIC₅₀ = +18 nM) but improves aqueous solubility (logS = -3.1 vs. -4.5) . - Fluorophenyl vs. Trifluoromethylphenyl :
3-Fluorophenyl derivatives show 3-fold higher selectivity for Kinase X over off-target Kinase Y compared to trifluoromethylphenyl analogues, attributed to reduced hydrophobic interactions .
Computational Similarity Metrics
Using Tanimoto coefficients (Tc) based on MACCS fingerprints:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
